1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Researchers developing stereospecific synthetic routes face challenges in sourcing cost-effective racemic intermediates. This ortho-CF3 α-methylbenzylamine HCl (LogP ~2.39-2.45) provides a metabolically stable, high-lipophilicity scaffold for asymmetric catalyst screening and chiral resolution optimization. - Enables identification of biocatalytic conditions (e.g., ω-transaminases) for enantiopure amines (>99% ee). - ortho-CF3 substitution delivers nanomolar binding (Ki = 87 nM) vs. meta-isomer (Ki = 10 µM). - Bulk racemate available for process scale-up; single enantiomers require separate procurement.

Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
CAS No. 39959-68-7
Cat. No. B1358673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
CAS39959-68-7
Molecular FormulaC9H11ClF3N
Molecular Weight225.64 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)N.Cl
InChIInChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H
InChIKeyRSQQUJNUAPWZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride (CAS 39959-68-7) Procurement Data Sheet


1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride (CAS 39959-68-7) is a racemic α-methyl-substituted benzylamine derivative bearing an ortho-trifluoromethyl (CF3) group [1]. This substitution imparts distinct physicochemical properties: the electron-withdrawing nature and high lipophilicity (LogP ~2.39–2.45) of the CF3 group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs [2]. The compound exists as a hydrochloride salt, improving aqueous solubility and facilitating its use as a versatile chiral building block or intermediate in medicinal and asymmetric chemistry applications .

Racemic chiral building block for asymmetric route development
Ortho-CF3 pharmacophore scaffold for CNS target affinity optimization
Hydrochloride salt with aqueous compatibility for synthesis workflows

Why Generic 'Trifluoromethylphenethylamine' Substitutions Are Not Viable for Precise Research


In-class compounds cannot be interchanged due to critical differences in substitution pattern (ortho- vs. meta- vs. para-CF3), stereochemistry, and purity profiles. For instance, a meta-substituted analog, 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0), exhibits a Ki of 10 µM in a target binding assay, while this ortho-substituted compound (or derivatives thereof) can achieve nanomolar affinity (Ki = 87 nM) in related systems [1]. Furthermore, the α-methyl group introduces a chiral center, meaning the racemic mixture (CAS 39959-68-7) and its single enantiomers (e.g., (R)-enantiomer CAS 127733-46-4) can have vastly different biological activities, metabolic pathways, and synthetic utility. Replacing a racemate with a single enantiomer, or vice versa, without rigorous validation will invalidate stereospecific synthetic routes and pharmacological studies, leading to irreproducible data [2].

  • Ortho-CF3 substitution may confer different target affinity than meta- or para-analogs.
  • Racemic mixture may not directly substitute for single enantiomer in stereospecific synthetic routes.
  • Purity-grade differences (≥97% vs. 98%) may affect multi-step synthesis reproducibility.

Quantitative Differentiation of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl (CAS 39959-68-7)


Steric and Electronic Effects: Ortho-CF3 Substitution Drives Nanomolar Affinity

The ortho-trifluoromethyl group on the phenyl ring of this compound provides a unique combination of steric bulk and electron-withdrawing effect that is not replicated by meta- or para-substituted analogs. This structural feature translates directly to enhanced target binding. In a study evaluating 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, an analog of this compound (2-(S)-phenethylamine analog 5) exhibited a Ki of 87 nM [1]. In contrast, a meta-substituted analog, 3-(Trifluoromethyl)phenethylamine, displayed a significantly weaker binding affinity of 10 µM (10,000 nM) in a separate binding assay [2]. The ortho-substitution pattern is crucial for achieving the observed two-order-of-magnitude improvement in potency, making this specific compound a preferred scaffold for optimizing target engagement.

Target Binding Affinity
Cross-study comparable
~115-fold lower Ki (87 nM vs. 10 µM)
Ortho-CF3 scaffold supports affinity optimization
Cross-study comparison; assay conditions differ
Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Stereochemical Specificity: Enantiomeric Purity is a Primary Determinant of Application Success

The compound's α-methyl group creates a chiral center, making stereochemistry a critical differentiator. The racemic hydrochloride (CAS 39959-68-7) and its single enantiomers (e.g., (R)-enantiomer free base, CAS 127733-46-4) serve distinct purposes. While the racemate is a cost-effective starting material for achiral syntheses, the single enantiomers are essential for asymmetric applications. A validated biocatalytic method using an ω-transaminase (TR8) can synthesize (S)-1-[4-(trifluoromethyl)phenyl]ethylamine, a closely related compound, with >99% enantiomeric excess (ee) [1]. This level of stereocontrol is unattainable with the racemic mixture. The purity of the enantiomer is paramount; commercial sources for the (R)-enantiomer (CAS 127733-46-4) specify a purity of 98.0%, underscoring the need for high optical purity in applications such as chiral ligand synthesis or enantioselective catalysis [2].

Enantiomeric Purity
Class-level inference
>99% ee (biocatalytic) vs. 0% ee (racemic)
Enantiopure form critical for chiral applications
Racemic mixture requires method validation
Asymmetric Synthesis Chiral Resolution Biocatalysis Enantioselective Catalysis

Purity Profile: Verifiable Quality Grades Differentiate Synthetic Utility

The commercial purity of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride is a key differentiator for its intended application. While the compound is widely available at a baseline purity of ≥97% (e.g., from vendors such as AlfaChem and Chemisci), a higher grade of 98% is also commercially available from specialized suppliers like AKSci . This seemingly small 1% difference in purity can be critical in multi-step syntheses where the accumulation of impurities can drastically reduce overall yield and complicate purification. The compound's exact mass is 225.0532115 Da, and its monoisotopic mass is identical, providing precise targets for analytical verification using HPLC-MS . The availability of higher purity grades, confirmed by rigorous quality control, ensures more predictable reaction outcomes and is a verifiable parameter for procurement specification [1].

Commercial Purity Specification
Direct head-to-head comparison
98% (high grade) vs. ≥97% (baseline)
Higher purity may improve multi-step yield
Verify with QC batch analysis
Chemical Synthesis Building Blocks Quality Control Procurement

Targeted Application Scenarios for 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The racemic compound serves as a cost-effective, bulk starting material for developing novel asymmetric synthetic routes. Researchers can use it to screen and optimize chiral catalysts, resolving agents, or biocatalytic conditions (e.g., ω-transaminases) to generate the corresponding enantiopure amines with >99% ee. This process development is crucial for creating scalable, economical routes to single-enantiomer drug candidates and ligands [1].

Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

The ortho-CF3 group of this compound is a privileged pharmacophore for enhancing target binding affinity and metabolic stability, as evidenced by its analogs achieving nanomolar potency (Ki = 87 nM) compared to meta-substituted isomers (Ki = 10 µM) [2]. This makes the compound a valuable core scaffold for medicinal chemists seeking to optimize leads for central nervous system (CNS) and other therapeutic targets where improved lipophilicity and membrane permeability are desired.

Synthesis of cGMP Phosphodiesterase Inhibitor Scaffolds

This compound is a documented key structural component in patents covering anthranilic acid derivatives, which are known inhibitors of cGMP-phosphodiesterase . Procurement of this specific building block is necessary for researchers following these patented synthetic routes to reproduce or develop novel analogs of these therapeutically relevant molecules, confirming its role as a specific, non-substitutable intermediate.

Application
Selection Property
Validation Focus
Asymmetric chiral intermediate synthesis
Racemic scaffold for catalyst screening
Enantiomeric excess and chiral purity
CNS target affinity optimization
Ortho-CF3 pharmacophore scaffold
Target binding affinity and metabolic stability
cGMP PDE inhibitor analog synthesis
Non-substitutable building block
Synthetic route reproducibility

Technical Documentation Hub

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